(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride
Description
Properties
Molecular Formula |
C13H12Cl2IN2O2P |
|---|---|
Molecular Weight |
457.03 g/mol |
IUPAC Name |
N-dichlorophosphoryl-1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C13H12Cl2IN2O2P/c1-8-7-12(13(19)17-21(14,15)20)9(2)18(8)11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,17,19,20) |
InChI Key |
VIGKHOGMWILRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride typically involves multi-step organic reactions One common approach starts with the iodination of a phenyl ring, followed by the formation of the pyrrole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodophenyl group or to reduce the phosphoramidic dichloride moiety.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of iodinated aromatic compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins, while the phosphoramidic dichloride moiety can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution :
- The target compound’s 4-iodophenyl group contrasts with the 4-fluorophenyl in fluoroimide. Iodine’s larger atomic radius and lower electronegativity compared to fluorine may alter hydrophobic interactions and binding affinity in biological systems.
Functional Groups :
- The phosphoramidic dichloride group in the target compound is unique among the listed analogs. This moiety is highly reactive, likely acting as a phosphorylating agent, whereas fluoroimide’s dione group may inhibit enzymes via Michael addition or redox cycling.
Structural Backbone: Chromafenozide and pyracarbolid deviate from the pyrrole core, instead featuring benzopyran and dihydropyran backbones, respectively.
Implications of Structural Differences
- Reactivity : The phosphoramidic dichloride group may render the target compound more reactive toward nucleophiles (e.g., serine hydrolases) compared to the dione or carboxamide groups in analogs.
- Stability : Iodine’s susceptibility to photolytic or metabolic dehalogenation might reduce environmental persistence compared to fluorine-containing analogs.
Biological Activity
The compound (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound includes a pyrrole ring substituted with a 4-iodophenyl group and a phosphoramidic dichloride moiety, suggesting potential reactivity and biological activity. Understanding the biological activity of this compound is crucial for its application in drug development and other therapeutic areas.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This structure highlights the presence of:
- Pyrrole ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
- 4-Iodophenyl group : The iodine substitution may enhance biological activity through interactions with biological targets.
- Phosphoramidic dichloride : This functional group is known for its reactivity, which can be exploited in various chemical reactions.
The biological activity of this compound is primarily investigated through its interaction with specific enzymes and biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against various targets, including enzymes involved in metabolic pathways.
In Vitro Studies
Recent research indicates that compounds structurally related to this compound show promising results in inhibiting the enzyme Plasmodium falciparum dihydrofolate reductase (PfDHFR). Docking studies have revealed high binding affinities for these compounds, suggesting potential antimalarial properties. For instance, compounds with similar structural motifs demonstrated inhibitory constants (K_i) ranging from 1.3 to 243 nM against PfDHFR, indicating significant biological activity .
Antiparasitic Activity
A study focusing on pyrrole derivatives reported that certain analogues exhibited potent antiplasmodial activity in the low nanomolar range. These compounds were assessed for their ability to inhibit both wild-type and mutant strains of P. falciparum, showcasing a promising avenue for developing new antimalarial drugs .
Cytotoxicity Assays
Another investigation evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism of action was attributed to the disruption of cellular signaling pathways essential for cell survival .
Data Tables
| Compound | Target Enzyme | K_i (nM) | IC_50 (μM) |
|---|---|---|---|
| Compound A | PfDHFR | 1.3 | 0.4 |
| Compound B | PfDHFR | 243 | 28 |
| Compound C | Cancer Cells | N/A | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
